molecular formula C18H14ClN5 B2424392 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-98-9

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2424392
CAS No.: 890945-98-9
M. Wt: 335.8
InChI Key: GMJLHGCGDKZYJJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and substituted phenyl groups at specific positions.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the pyrimidine ring: The pyrazole intermediate is then subjected to condensation reactions with suitable amidine or guanidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, while in antimicrobial studies, it may disrupt essential bacterial processes.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their diverse biological activities.

    Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications in medicinal chemistry.

    Triazolopyrimidines: These compounds also contain a fused bicyclic system and are studied for their potential therapeutic properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c1-12-5-2-3-8-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-7-4-6-13(19)9-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJLHGCGDKZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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